molecular formula C16H13F3N2O3 B4738256 N-(4-acetylphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea

N-(4-acetylphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea

Cat. No. B4738256
M. Wt: 338.28 g/mol
InChI Key: XVTBNHWAGDUCBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathway of B-cell receptor (BCR), which plays a crucial role in the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin’s lymphoma (NHL).

Mechanism of Action

N-(4-acetylphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea binds to the active site of BTK and inhibits its kinase activity. This leads to the inhibition of downstream signaling pathways such as the PI3K/AKT and NF-κB pathways, which are involved in cell survival and proliferation. N-(4-acetylphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea also induces apoptosis in B-cells by upregulating pro-apoptotic proteins such as Bim and downregulating anti-apoptotic proteins such as Mcl-1.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea has been shown to selectively inhibit BTK without affecting other kinases such as Tec, Itk, and JAK3. This selectivity is important as it reduces the risk of off-target effects. N-(4-acetylphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea has also been shown to penetrate the blood-brain barrier, which may be beneficial for the treatment of B-cell malignancies that involve the central nervous system.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-acetylphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea is its high potency and selectivity for BTK. This makes it a useful tool for studying the role of BTK in B-cell signaling and the development of B-cell malignancies. However, a limitation of N-(4-acetylphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea is its relatively short half-life, which may require frequent dosing in in vivo experiments.

Future Directions

There are several future directions for the development of N-(4-acetylphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea and other BTK inhibitors. One direction is the combination of BTK inhibitors with other targeted therapies such as PI3K inhibitors or CD20 antibodies. Another direction is the development of BTK inhibitors with improved pharmacokinetic properties, such as longer half-life or better tissue penetration. Additionally, the role of BTK in other immune cells such as T-cells and natural killer cells is an area of active research, which may lead to the development of new therapeutic strategies.

Scientific Research Applications

N-(4-acetylphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that N-(4-acetylphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea inhibits BCR signaling and induces apoptosis in CLL and NHL cell lines. In vivo studies in mouse models have demonstrated that N-(4-acetylphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea reduces tumor growth and prolongs survival in xenograft models of CLL and NHL.

properties

IUPAC Name

1-(4-acetylphenyl)-3-[4-(trifluoromethoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O3/c1-10(22)11-2-4-12(5-3-11)20-15(23)21-13-6-8-14(9-7-13)24-16(17,18)19/h2-9H,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTBNHWAGDUCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Acetylphenyl)-3-[4-(trifluoromethoxy)phenyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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